An In-depth Technical Guide to 3-Chloro-2-methylphenyl methyl sulfide (CAS Number: 82961-52-2)
An In-depth Technical Guide to 3-Chloro-2-methylphenyl methyl sulfide (CAS Number: 82961-52-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-methylphenyl methyl sulfide, a halogenated aromatic sulfide with the CAS number 82961-52-2. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its known and potential applications. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science. While the compound is noted for its potential in chemical synthesis, particularly as an intermediate, and has been suggested to possess biological activity, publicly available data on its specific biological effects and mechanisms of action are limited. This guide compiles the available information to facilitate further research and development.
Chemical and Physical Properties
3-Chloro-2-methylphenyl methyl sulfide is a substituted thioanisole derivative. Its structure features a benzene ring with chloro, methyl, and methylthio substituents. A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 82961-52-2 | [1][2] |
| Molecular Formula | C₈H₉ClS | [1][2] |
| Molecular Weight | 172.68 g/mol | [2] |
| IUPAC Name | 1-Chloro-2-methyl-3-(methylthio)benzene | [3] |
| Synonyms | 2-Chloro-6-(methylthio)toluene, 3-Chloro-2-methylthioanisole | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 225 °C at 760 mmHg | [4] |
| Density | 1.17 g/cm³ | [4] |
| Flash Point | 91.3 °C | [4] |
| Solubility | Sparingly soluble in water | [2] |
Synthesis
A detailed two-step synthesis method for 3-Chloro-2-methylphenyl methyl sulfide has been described, starting from 2-methyl-3-chloroaniline.[3] This process involves a methyl sulfidation step followed by a diazotization and chlorination reaction.
Experimental Protocol: Synthesis from 2-methyl-3-chloroaniline[3]
Step 1: Synthesis of 2-methyl-3-(methylthio)aniline
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To a reaction vessel, add 2-methyl-3-chloroaniline and hexamethylphosphoramide (HMPA) as the solvent.
-
Heat the mixture to reflux.
-
Slowly add an aqueous solution of a methanethiol metal salt (e.g., sodium thiomethoxide).
-
Maintain the reflux for 3-4 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Add iodomethane to the mixture.
-
Dilute the mixture and extract the product with ethyl acetate.
-
Wash the organic layer, dry it, and concentrate under reduced pressure to obtain 2-methyl-3-(methylthio)aniline.
Step 2: Synthesis of 3-Chloro-2-methylphenyl methyl sulfide
-
Combine the 2-methyl-3-(methylthio)aniline obtained in Step 1 with hydrochloric acid, a catalytic amount of a copper salt (e.g., copper sulfate), and a small amount of a cosolvent such as methanol.
-
Cool the stirred mixture to below 0 °C.
-
Slowly add a solution of a nitrite salt (e.g., sodium nitrite).
-
Maintain the reaction temperature below 0 °C and stir for 0-4 hours.
-
Slowly warm the reaction mixture to 80-85 °C and maintain this temperature for 0-5 hours.
-
Neutralize the reaction mixture to a faintly acidic pH.
-
Extract the product with ethyl acetate.
-
Wash the organic layer, dry it, and concentrate under reduced pressure to yield 3-Chloro-2-methylphenyl methyl sulfide.
Synthesis Workflow
Chemical Reactivity and Potential Reactions
3-Chloro-2-methylphenyl methyl sulfide can undergo several types of chemical reactions, primarily involving the sulfide group and the aromatic ring.
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Oxidation: The methyl sulfide group can be oxidized to form the corresponding sulfoxide and subsequently the sulfone.[5]
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Nucleophilic Substitution: The chlorine atom on the aromatic ring can be displaced by strong nucleophiles under certain conditions.[5]
Applications
The primary application of 3-Chloro-2-methylphenyl methyl sulfide is as an intermediate in organic synthesis.[6]
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Chemical Synthesis: It serves as a building block for the preparation of more complex molecules, such as (alkylthio)(haloalkyl)benzenes.[6]
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Pesticide Development: There are indications that this compound or its derivatives may be used in the synthesis of agrochemicals.[2]
Biological Activity
While some sources suggest that 3-Chloro-2-methylphenyl methyl sulfide may possess biological relevance, including potential antimicrobial and anticancer activities, there is a lack of specific, publicly available data to substantiate these claims.[3] The compound's mechanism of action is broadly suggested to involve interactions with enzymes, potentially acting as an inhibitor or activator.[3]
Hypothetical Mechanism of Action: Enzyme Inhibition
Given the general suggestion of enzyme interaction, a hypothetical mechanism could involve the binding of 3-Chloro-2-methylphenyl methyl sulfide to the active site of an enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's function.
Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of 3-Chloro-2-methylphenyl methyl sulfide, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed. The following is a generic protocol that would require optimization for this specific compound.
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Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-Chloro-2-methylphenyl methyl sulfide in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at an appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can then be determined.
Safety Information
3-Chloro-2-methylphenyl methyl sulfide may cause skin and eye irritation upon contact. It is recommended to avoid inhalation, ingestion, and direct contact. Standard personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[2]
Conclusion
3-Chloro-2-methylphenyl methyl sulfide is a valuable chemical intermediate with well-documented synthesis routes and physicochemical properties. While its potential as a biologically active compound has been suggested, further research is required to elucidate its specific activities, mechanisms of action, and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
References
- 1. 3-Chloro-2-Methylphenyl Methyl Sulfide | CAS 82961-52-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2 | Benchchem [benchchem.com]
- 4. 3-chloro-2-methylphenyl methyl sulfide | CAS#:82961-52-2 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-CHLORO-2-METHYLPHENYL METHYL SULFIDE | 82961-52-2 [chemicalbook.com]
